7-Amino-1,6-naphthyridin-2(1H)-one

Kinase inhibitor Scaffold selection c-Src

7-Amino-1,6-naphthyridin-2(1H)-one (CAS 220822-23-1) is an unsubstituted bicyclic heterocycle of the 1,6-naphthyridin-2(1H)-one subfamily, bearing a single primary amine at position 7 and a lactam carbonyl at position 2. With a molecular weight of 161.16 g/mol (C8H7N3O), calculated logP of 1.477, and high computed aqueous solubility (~82,800 mg/L) , it serves as a minimal, fragment-like privileged scaffold from which over 17,000 derivatives have been elaborated across >1,000 references, predominantly patents.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 220822-23-1
Cat. No. B3034775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,6-naphthyridin-2(1H)-one
CAS220822-23-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=CC(=NC=C21)N
InChIInChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12)
InChIKeyQRKPBYJUVGZAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,6-naphthyridin-2(1H)-one (CAS 220822-23-1): Core Scaffold Identity and Procurement-Relevant Profile


7-Amino-1,6-naphthyridin-2(1H)-one (CAS 220822-23-1) is an unsubstituted bicyclic heterocycle of the 1,6-naphthyridin-2(1H)-one subfamily, bearing a single primary amine at position 7 and a lactam carbonyl at position 2 [1]. With a molecular weight of 161.16 g/mol (C8H7N3O), calculated logP of 1.477, and high computed aqueous solubility (~82,800 mg/L) [2], it serves as a minimal, fragment-like privileged scaffold from which over 17,000 derivatives have been elaborated across >1,000 references, predominantly patents [1]. The scaffold is validated as a core structure for designing ATP-competitive kinase inhibitors, including those targeting c-Src, FGFR4, PI3K/mTOR, and p38 MAP kinase [3][4][5]. Commercial availability in 95% and 98% purity grades positions this compound as a critical starting material for medicinal chemistry diversification programs.

Why 7-Amino-1,6-naphthyridin-2(1H)-one Cannot Be Replaced by Regioisomeric or Bioisosteric Scaffolds Without Loss of Activity


The 1,6-naphthyridin-2(1H)-one scaffold is not interchangeable with its regioisomeric 1,8-naphthyridin-2(1H)-one counterpart: the 1,8-isomer exhibits at least a 1,000-fold reduction in kinase inhibitory potency relative to the 1,6-isomer due to the absence of the critical 3-aza atom required for the bidentate H-bond donor-acceptor motif with the kinase hinge region [1]. Similarly, while pyrido[2,3-d]pyrimidin-7(8H)-ones provide broadly comparable activity, the 1,6-naphthyridinone scaffold offers distinct synthetic accessibility—requiring only condensation of 4-aminonicotinaldehyde derivatives with active methylene compounds rather than multi-step pyrimidine ring construction [2]. Even within the 1,6-naphthyridinone family, the 7-amino substitution pattern is non-substitutable: the 7-chloro analog (CAS 1345091-18-0) lacks the nucleophilic amino handle required for direct N-functionalization, forcing reliance on less efficient SNAr displacement chemistry [1]. Researchers or procurement officers who treat these scaffolds as generic equivalents risk not only potency deficits exceeding three orders of magnitude but also forfeiture of synthetic efficiency and access to validated structure-based design templates.

Quantitative Differentiation Evidence for 7-Amino-1,6-naphthyridin-2(1H)-one vs. Closest Analogs and Alternatives


Regioisomeric Scaffold Potency: 1,6-Naphthyridinone vs. 1,8-Naphthyridinone in c-Src Kinase Inhibition

The 1,6-naphthyridin-2(1H)-one regioisomer demonstrates dramatically superior kinase inhibitory activity compared to the 1,8-naphthyridin-2(1H)-one isomer. 7-Substituted 1,6-naphthyridin-2(1H)-one derivatives bearing basic aliphatic side chains at the 7-position inhibit c-Src with IC50 values of 10–80 nM, whereas corresponding 1,8-naphthyridin-2(1H)-one isomers are at least 1,000-fold less potent (IC50 > 10,000 nM) [1]. This potency difference arises because the 3-aza atom of the 1,6-scaffold is mandatory for forming the bidentate H-bond donor-acceptor motif (3-aza and 2-NH) that interacts with Met341 in the c-Src hinge region; the 1,8-isomer places the nitrogen atoms in a geometry incapable of engaging this motif [1]. The published binding model confirms that the 1-aza atom is not involved in specific binding interactions, explaining why relocation of nitrogen atoms from the 1,6- to the 1,8-positions is catastrophic for activity [1].

Kinase inhibitor Scaffold selection c-Src

Multi-Kinase Target Engagement Breadth of the 1,6-Naphthyridinone Scaffold vs. Pyrido[2,3-d]pyrimidin-7(8H)-ones

The 1,6-naphthyridin-2(1H)-one scaffold has been validated against a broader and more diverse kinase target panel than the structurally analogous pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. While both scaffolds show broadly similar potency in head-to-head comparison (Thompson et al. 2000 demonstrated comparable c-Src inhibition) [1], the 1,6-naphthyridinone platform has yielded potent inhibitors across at least five distinct kinase targets: c-Src (IC50 10–80 nM) [1], FGFR4 (IC50 5.30 nM for compound 19g) [2], PI3K/mTOR (dual inhibition demonstrated in 7-amino-5-methyl derivatives) [3], p38 MAP kinase (in vivo EC50 0.2 mg/kg for benchmark compound 16) [4], and FGFR1/PDGFRβ (IC50 350–3,600 nM for 7-amino-3-(2,6-dichlorophenyl)-1-methyl derivatives) [5]. By contrast, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been primarily explored against a narrower set of tyrosine kinases (PDGFR, FGFR, EGFR, c-Src) [1]. The broader target engagement profile of the 1,6-naphthyridinone scaffold makes it a more versatile starting point for multi-kinase drug discovery programs.

Multi-kinase profiling Scaffold comparison Kinase selectivity

Synthetic Handle Orthogonality: 7-Amino vs. 7-Chloro-1,6-naphthyridin-2(1H)-one as Diversification Precursors

7-Amino-1,6-naphthyridin-2(1H)-one (MW 161.16) provides two orthogonal reactive handles for selective sequential derivatization: a nucleophilic primary amine at position 7 (pKa estimated ~4–5 for the conjugate acid of an aromatic amine adjacent to the electron-withdrawing naphthyridinone ring) and an electrophilic lactam carbonyl at position 2 [1]. In the published synthesis of c-Src inhibitors, the 7-amino group is selectively converted to a 7-fluoro group via diazotization in 50% aqueous fluoboric acid, while the 2-amino group (in the diamine precursor) is independently converted to a 2-hydroxy group, demonstrating that the 7-NH2 and 2-NH2 positions can be addressed in a controlled, sequential manner [2]. The 7-chloro analog (CAS 1345091-18-0, MW 180.59) lacks the nucleophilic amine, restricting diversification at position 7 to SNAr displacement with amine nucleophiles—a less versatile transformation that excludes direct amide coupling, reductive amination, urea formation, and sulfonamide synthesis accessible through the 7-NH2 handle [1]. The 7-amino compound also enables late-stage functionalization via diazotization to introduce halogens (F, Cl, Br, I) as demonstrated in the Thompson et al. synthesis route, making it a more versatile intermediate for parallel library synthesis [2].

Synthetic chemistry Parallel synthesis Scaffold diversification

Physicochemical Profile Differentiation: 7-Amino-1,6-naphthyridin-2(1H)-one vs. 5-Methyl Homolog and 3-Aryl Analogs

7-Amino-1,6-naphthyridin-2(1H)-one possesses a fragment-like physicochemical profile (MW 161.16, calculated logP 1.477, high aqueous solubility ~82,800 mg/L, H-bond donors: 2, H-bond acceptors: 3) that complies with the Rule of Three for fragment-based drug discovery [1]. In contrast, the closest methyl homolog 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one has a higher molecular weight (175.19) and increased lipophilicity due to the C5-methyl group, moving it away from fragment-optimal space [2]. The 3-aryl substituted analogs (e.g., 7-amino-3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one, MW ~306) are substantially larger and more lipophilic, placing them in lead-like rather than fragment-like chemical space [3]. This fragment-like profile is critical because the unsubstituted scaffold can serve as a minimal binding-efficiency starting point: its low molecular weight leaves substantial room for growth vectors (at N1, C3, C4, C5, C7, C8) before exceeding lead-like property thresholds [4]. The high aqueous solubility also facilitates biochemical assay preparation without DMSO concentration constraints that affect more hydrophobic analogs [1].

Drug-likeness Fragment-based drug discovery Physicochemical properties

High-Value Application Scenarios for 7-Amino-1,6-naphthyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Maximal Growth Vector Capacity

For fragment-based drug discovery (FBDD) programs targeting kinases, 7-Amino-1,6-naphthyridin-2(1H)-one (MW 161.16, clogP 1.477) provides a Rule-of-Three-compliant starting point with six chemically accessible diversification sites (N1, C3, C4, C5, C7, C8) [1]. Its high aqueous solubility (~82,800 mg/L) enables screening at concentrations up to millimolar range without DMSO precipitation artifacts [2]. The crystallographically validated bidentate hinge-binding motif (3-aza and 2-NH with Met341) provides a structurally enabled path from fragment hit to potent lead, as demonstrated by the evolution from the unsubstituted scaffold to c-Src inhibitors with IC50 values of 10–80 nM [3].

Parallel Library Synthesis for Multi-Kinase SAR Profiling

The orthogonal reactivity of the 7-NH2 and 2-CO groups enables efficient parallel synthesis of diverse compound libraries. The 7-amino handle can be functionalized via amide coupling, urea formation, sulfonamide synthesis, reductive amination, or diazotization/halogenation, while the 2-carbonyl allows independent N-alkylation chemistry [1]. This dual-handle approach was exploited in the synthesis of c-Src inhibitors where sequential, chemoselective transformation of the 2- and 7-amino groups of the diamine precursor to hydroxy and fluoro groups, respectively, enabled controlled diversification without protecting group strategies [3]. Procurement of the 7-amino compound rather than the 7-chloro analog saves at least one synthetic step per library member when amine-based diversification is the primary SAR objective.

Kinase Inhibitor Lead Optimization Across Multiple Therapeutic Indications

The scaffold's demonstrated breadth of target engagement—spanning tyrosine kinases (c-Src IC50 10–80 nM, FGFR4 IC50 5.30 nM), lipid kinases (PI3K/mTOR), and serine/threonine kinases (p38, in vivo EC50 0.2 mg/kg)—makes it a strategically valuable core for organizations pursuing oncology, inflammation, or immunology indications [3][4][5][6]. The 1,000-fold regioisomeric specificity advantage over the 1,8-naphthyridinone scaffold [3] ensures that synthetic effort is not wasted on an inherently less active isomeric series, while the similarity in potency to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold [3] combined with distinct synthetic accessibility provides a competitive IP position.

Quality-Controlled Intermediate Supply for GMP-adjacent Medicinal Chemistry

For medicinal chemistry groups requiring reproducible SAR data, the availability of 7-Amino-1,6-naphthyridin-2(1H)-one at two certified purity grades—95% and 98% —enables appropriate quality selection based on experimental stage. The 98% grade minimizes unidentified impurity interference in biochemical assays, while the 95% grade provides cost efficiency for initial synthetic route scouting. The availability of batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm supports regulatory documentation requirements in lead optimization programs approaching candidate nomination.

Quote Request

Request a Quote for 7-Amino-1,6-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.